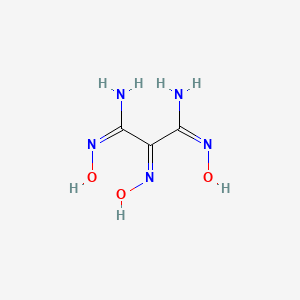
(Z,Z)-N'1,N'3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and imidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyimino compound with an imidamide precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amine groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways.
Industry: It is used in the production of high-strength hydrogels and other advanced materials.
Mechanism of Action
The mechanism by which (Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C3H7N5O3 |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
1-N',3-N'-dihydroxy-2-hydroxyiminopropanediimidamide |
InChI |
InChI=1S/C3H7N5O3/c4-2(7-10)1(6-9)3(5)8-11/h9-11H,(H2,4,7)(H2,5,8) |
InChI Key |
RHKWXRFPUPBKHG-UHFFFAOYSA-N |
Isomeric SMILES |
C(=NO)(/C(=N\O)/N)/C(=N\O)/N |
Canonical SMILES |
C(=NO)(C(=NO)N)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















